Ancistroguineine B
Description
Ancistroguineine B is a naphthylisoquinoline alkaloid isolated from plant species of the genus Ancistrocladus. These alkaloids are characterized by a biaryl linkage between a naphthalene and an isoquinoline moiety, often with oxygenated substitutions (e.g., methoxy or hydroxyl groups) that influence their biological activity . This compound has demonstrated moderate to strong anti-pancreatic cancer activity in preclinical studies, particularly against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions (a model mimicking tumor microenvironment stress) .
Properties
Molecular Formula |
C24H27NO4 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1S,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14+/m1/s1 |
InChI Key |
PXJPRGKZMGISMU-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Synonyms |
ancistroguineine A ancistroguineine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Alkaloids
Naphthylisoquinoline alkaloids exhibit significant structural diversity, which correlates with variations in their cytotoxic potency and mechanism of action. Below is a detailed comparison of Ancistroguineine B with four closely related compounds:
Table 1: Key Structural and Pharmacological Properties of Selected Alkaloids
*PC50 range for the group including this compound; exact value requires further validation.
Structural Modifications and Activity Trends
A. Naphthalene Substitutions
- O-Methylation vs. Demethylation :
- Ancistroyafungine D (262) (PC50 = 9.70 μM) and its 5′-O-demethyl analog (260) (PC50 = 7.60 μM) show 3-fold greater potency than their fully O-methylated counterpart, Ancistroyafungine A (259) (PC50 = 22.7 μM). This indicates that demethylation at C-5′ enhances cytotoxicity, possibly by improving hydrogen-bonding interactions with cellular targets .
- This compound’s activity likely depends on a similar OMe/OH balance , though its exact substitution pattern remains uncharacterized in available data.
B. Isoquinoline Modifications
- 6-O-Methylhamatine (235) exhibits the lowest activity (PC50 = 67.80 μM), suggesting that methylation at C-6 on the isoquinoline moiety is detrimental to potency . This compound’s isoquinoline substitutions are unreported but may avoid this unfavorable modification.
C. Dimeric Alkaloids
- Ancistrobonsolines A1 (281) and A2 (282), dimeric alkaloids with additional oxygenations, demonstrate superior activity in later studies .
Q & A
Q. How should researchers navigate gaps in primary literature on this compound’s biosynthetic pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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